
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, with a purity of 97%, is a chemical compound known for its unique properties and applications in various fields of research and industry. It is a light yellow to brown powder or crystal with the molecular formula C8H18N2O2·HBr3 and a molecular weight of 414.96 . This compound is often used as an intermediate in the synthesis of other chemicals and as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate typically involves the reaction of N,N-dimethylacetamide with bromine in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other suitable methods to achieve the required purity of 97% .
Chemical Reactions Analysis
Types of Reactions
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of different brominated compounds.
Substitution: The compound can participate in substitution reactions where one or more bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from reactions involving Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield brominated acetamides, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves its interaction with molecular targets and pathways in chemical reactions. The compound’s bromine atoms play a crucial role in its reactivity, allowing it to participate in various oxidation, reduction, and substitution reactions. The exact molecular targets and pathways depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate include:
- Bis(N,N-dimethylacetamide) Hydrogen Tribromide
- N,N-Dimethylacetamide
- Bromine-containing acetamides
Uniqueness
What sets Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate apart from similar compounds is its unique combination of bromine atoms and N,N-dimethylacetamide moiety. This combination provides the compound with distinct reactivity and applications in various fields of research and industry .
Properties
Molecular Formula |
C8H19Br3N2O2 |
|---|---|
Molecular Weight |
414.96 g/mol |
InChI |
InChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1/p+1 |
InChI Key |
ZCEJJOHOOPDXSZ-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)[NH+](C)C.CC(=O)N(C)C.Br[Br-]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



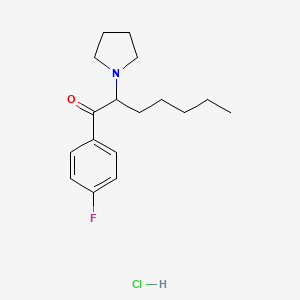
![1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide](/img/structure/B12357359.png)
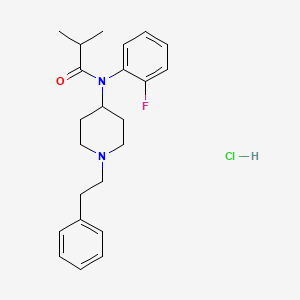
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12357375.png)

![3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde](/img/structure/B12357386.png)
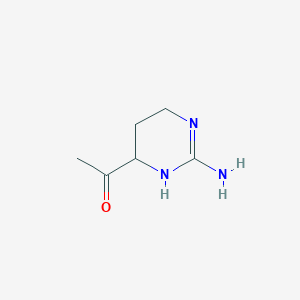
![Pyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B12357389.png)
![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12357392.png)
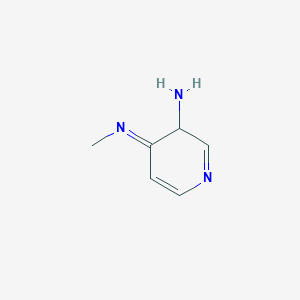
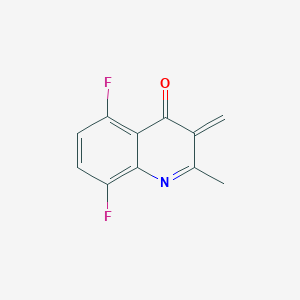
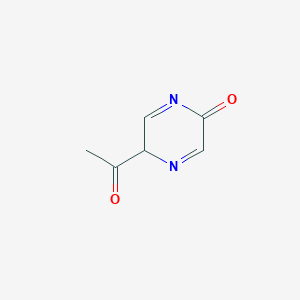
![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B12357419.png)
